5-[(3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl]pyridine-2-carbonitrile
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Description
5-[(3-Phenyl-7-oxa-2-azaspiro[35]nonan-2-yl)sulfonyl]pyridine-2-carbonitrile is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Phenyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl]pyridine-2-carbonitrile typically involves multiple steps:
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Formation of the Spirocyclic Core: : The spirocyclic core, 3-Phenyl-7-oxa-2-azaspiro[3.5]nonane, can be synthesized through a series of cyclization reactions. One common method involves the condensation of appropriate precursors under acidic or basic conditions to form the spirocyclic ring system .
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Sulfonylation: : The spirocyclic intermediate is then subjected to sulfonylation using sulfonyl chlorides in the presence of a base such as triethylamine. This step introduces the sulfonyl group onto the spirocyclic core .
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Pyridine-2-carbonitrile Introduction: : The final step involves the coupling of the sulfonylated spirocyclic intermediate with a pyridine-2-carbon
Properties
IUPAC Name |
5-[(3-phenyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c20-12-16-6-7-17(13-21-16)26(23,24)22-14-19(8-10-25-11-9-19)18(22)15-4-2-1-3-5-15/h1-7,13,18H,8-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZINDRKNQGSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CN(C2C3=CC=CC=C3)S(=O)(=O)C4=CN=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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